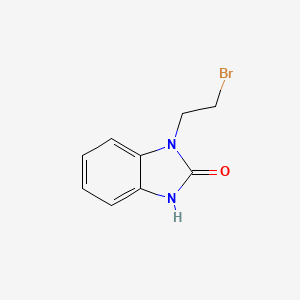
1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
概要
説明
1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dihydro-2H-benzimidazol-2-one.
Bromination: The ethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C to ensure optimal reaction rates.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures. This is often achieved using strong bases or acids as catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a benzimidazole derivative with an aminoethyl side chain.
科学的研究の応用
1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studies investigating the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The benzimidazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one can be compared with other benzimidazole derivatives such as:
1-(2-Chloroethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Iodoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Contains an iodine atom, which can result in higher reactivity due to the larger atomic size and lower bond dissociation energy.
1-(2-Fluoroethyl)-1,3-dihydro-2H-Benzimidazol-2-one: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-(2-bromoethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVKIGAWRJSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545494 | |
| Record name | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103784-03-8 | |
| Record name | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















